Cas no 1506087-89-3 (Ethanone, 2-amino-1-(4-methylcyclohexyl)-)

Ethanone, 2-amino-1-(4-methylcyclohexyl)-, is a specialized organic compound featuring a cyclohexyl backbone substituted with a methyl group and an amino-functionalized ethanone moiety. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals and fine chemicals. The presence of both amino and carbonyl groups allows for versatile functionalization, enabling applications in asymmetric synthesis and chiral derivatization. Its cyclohexyl ring contributes to steric and electronic modulation, enhancing selectivity in target reactions. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring optimal stability and performance in synthetic workflows.
Ethanone, 2-amino-1-(4-methylcyclohexyl)- structure
1506087-89-3 structure
Product Name:Ethanone, 2-amino-1-(4-methylcyclohexyl)-
CAS No:1506087-89-3
MF:C9H17NO
MW:155.237382650375
CID:6366112
PubChem ID:81879313
Update Time:2025-10-24

Ethanone, 2-amino-1-(4-methylcyclohexyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-amino-1-(4-methylcyclohexyl)-
    • EN300-795620
    • 1506087-89-3
    • 2-amino-1-(4-methylcyclohexyl)ethan-1-one
    • AKOS020861107
    • Inchi: 1S/C9H17NO/c1-7-2-4-8(5-3-7)9(11)6-10/h7-8H,2-6,10H2,1H3
    • InChI Key: UTCNRTZCXLHDNO-UHFFFAOYSA-N
    • SMILES: C(=O)(C1CCC(C)CC1)CN

Computed Properties

  • Exact Mass: 155.131014166g/mol
  • Monoisotopic Mass: 155.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 0.961±0.06 g/cm3(Predicted)
  • Boiling Point: 237.5±23.0 °C(Predicted)
  • pka: 7.33±0.29(Predicted)

Ethanone, 2-amino-1-(4-methylcyclohexyl)- Pricemore >>

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Additional information on Ethanone, 2-amino-1-(4-methylcyclohexyl)-

Comprehensive Analysis of Ethanone, 2-amino-1-(4-methylcyclohexyl)- (CAS No. 1506087-89-3): Properties, Applications, and Industry Trends

The chemical compound Ethanone, 2-amino-1-(4-methylcyclohexyl)- (CAS No. 1506087-89-3) has garnered significant attention in recent years due to its unique structural properties and potential applications across various industries. This ketone derivative features an amino group and a 4-methylcyclohexyl moiety, making it a versatile intermediate in organic synthesis. Researchers and manufacturers are increasingly exploring its utility in pharmaceutical intermediates, flavor and fragrance formulations, and specialty chemicals.

One of the most frequently asked questions about CAS 1506087-89-3 revolves around its synthesis methods. Current literature suggests that this compound can be prepared through reductive amination of the corresponding ketone precursor or via Grignard reactions with appropriate protecting groups. The 4-methylcyclohexyl group contributes to the compound's stereochemical complexity, which is particularly valuable in creating chiral building blocks for asymmetric synthesis.

In the context of green chemistry trends, Ethanone, 2-amino-1-(4-methylcyclohexyl)- has been investigated for its potential in sustainable manufacturing processes. Recent studies focus on optimizing its production using biocatalysts or flow chemistry techniques to reduce waste and energy consumption. This aligns with growing industry demands for eco-friendly synthetic routes and atom-efficient transformations.

The physicochemical properties of 1506087-89-3 make it particularly interesting for material science applications. Its balanced lipophilicity (logP) and hydrogen bonding capacity suggest potential as a molecular scaffold in polymer modification or surface-active agents. These characteristics have led to patented applications in specialty coatings and adhesive formulations, where its structural features can influence material performance.

From a market perspective, the global demand for fine chemicals like 2-amino-1-(4-methylcyclohexyl)ethanone continues to rise, driven by expansion in pharmaceutical R&D and functional materials. Analytical techniques such as HPLC purity testing and chiral separation methods are crucial for quality control, reflecting the compound's high-value applications. Suppliers increasingly emphasize certification standards including GMP compliance for pharmaceutical-grade material.

Emerging research directions for CAS 1506087-89-3 explore its potential in bioconjugation chemistry and prodrug development. The compound's amino-ketone functionality allows for diverse derivatization strategies, making it valuable for targeted drug delivery systems. These applications align with current trends in personalized medicine and theranostic agents, addressing frequent queries about its biological compatibility.

Storage and handling of Ethanone, 2-amino-1-(4-methylcyclohexyl)- require attention to its chemical stability. Recommended practices include inert atmosphere storage and temperature control to prevent degradation. Technical datasheets typically specify analytical reference standards and spectroscopic characterization data (IR, NMR, MS) to ensure proper identification, responding to common quality assurance concerns.

The intellectual property landscape surrounding 1506087-89-3 shows increasing patent activity, particularly in catalytic asymmetric synthesis methods and pharmacologically active derivatives. This reflects broader industry movements toward value-added chemical intermediates and protected synthetic methodologies. Current market analysis suggests growing interest from contract research organizations and custom synthesis providers.

For researchers investigating structure-activity relationships, the conformational flexibility of the 4-methylcyclohexyl group in 2-amino-1-(4-methylcyclohexyl)ethanone offers interesting possibilities in molecular design. Computational chemistry studies have modeled its steric effects and electronic properties, providing insights for rational drug design applications. These aspects frequently appear in scientific literature searches related to conformational analysis.

Looking forward, the development of scalable synthetic routes for CAS 1506087-89-3 remains a key challenge addressed in recent publications. Innovations in continuous processing and heterogeneous catalysis show promise for commercial-scale production. These advancements respond to industry needs for cost-effective manufacturing while maintaining high purity standards for sensitive applications.

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